3-chloro-N-(3,4-dimethoxybenzyl)-4-(piperidin-1-yl)aniline
CAS No.:
Cat. No.: VC16747731
Molecular Formula: C20H25ClN2O2
Molecular Weight: 360.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25ClN2O2 |
|---|---|
| Molecular Weight | 360.9 g/mol |
| IUPAC Name | 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylaniline |
| Standard InChI | InChI=1S/C20H25ClN2O2/c1-24-19-9-6-15(12-20(19)25-2)14-22-16-7-8-18(17(21)13-16)23-10-4-3-5-11-23/h6-9,12-13,22H,3-5,10-11,14H2,1-2H3 |
| Standard InChI Key | JIGBDIOHZJIKPU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)N3CCCCC3)Cl)OC |
Introduction
3-Chloro-N-(3,4-dimethoxybenzyl)-4-(piperidin-1-yl)aniline is a complex organic compound belonging to the aniline class, characterized by the presence of an amino group attached to a benzene ring. This compound features a chlorinated aniline structure with additional functional groups, including a piperidine ring and a dimethoxybenzyl moiety, which enhance its potential applications in medicinal chemistry and pharmaceutical research.
Key Structural Features:
-
Molecular Formula: C17H22ClN2O2
-
Molecular Weight: Approximately 320.83 g/mol
-
Functional Groups: Chloro, piperidinyl, dimethoxybenzyl, and aniline
Synthesis Methods
The synthesis of 3-chloro-N-(3,4-dimethoxybenzyl)-4-(piperidin-1-yl)aniline typically involves multiple steps, which can vary based on the specific methodologies employed in different studies or patents. Common synthesis pathways may include reactions facilitated by catalysts or reagents, with conditions such as temperature and solvent choice playing critical roles in determining product distribution and yield.
Synthesis Steps:
-
Starting Materials: Typically involve aromatic amines and appropriate alkylating agents.
-
Reaction Conditions: May include the use of bases, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions.
-
Purification Methods: Often involve chromatography techniques to isolate the desired compound.
Potential Applications
This compound is of interest due to its potential biological activity, particularly in the context of drug development. Its unique structure suggests potential use in treating conditions like cancer or other diseases where targeted therapy is crucial.
Potential Therapeutic Areas:
-
Cancer: Targeted therapies may exploit specific cellular pathways.
-
Neurological Disorders: Piperidine rings are common in drugs affecting the central nervous system.
-
Infectious Diseases: Aniline derivatives have shown antimicrobial properties.
Chemical Reactivity:
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base, solvent | Substituted anilines |
| Electrophilic Aromatic Substitution | Acidic conditions | Halogenated or alkylated derivatives |
Biological Activity and Mechanism of Action
Experimental data from biological assays would provide insights into the efficacy and selectivity of 3-chloro-N-(3,4-dimethoxybenzyl)-4-(piperidin-1-yl)aniline against target proteins or pathways. Its mechanism of action may involve interaction with specific receptors or enzymes, which could be elucidated through in vitro and in vivo studies.
Biological Assays:
-
In Vitro Studies: Cell culture experiments to assess cytotoxicity or receptor binding.
-
In Vivo Studies: Animal models to evaluate efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume